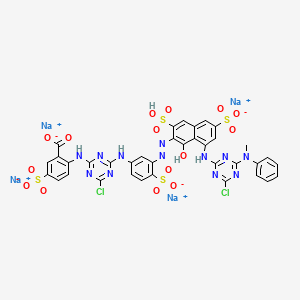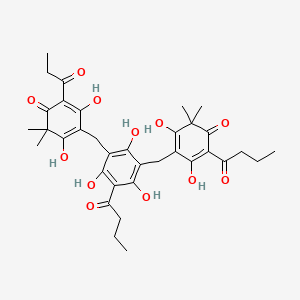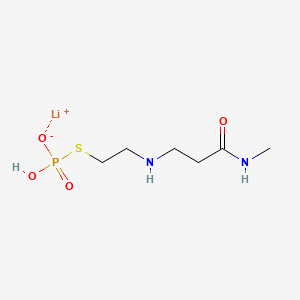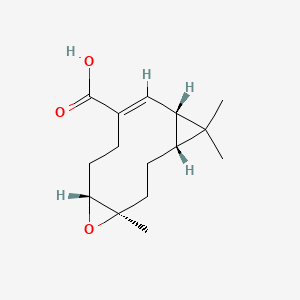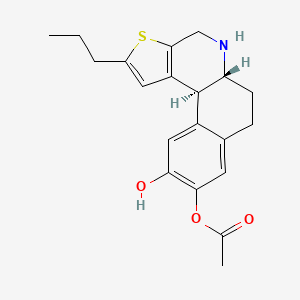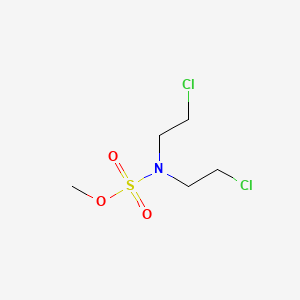
N,N-Bis(2-chloroethyl)sulfamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid methyl ester typically involves the reaction of sulfamic acid with 2-chloroethyl methyl ether in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)sulfamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)sulfamic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid methyl ester involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and subsequent biological effects. The specific molecular targets and pathways depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Bis(2-chloroethyl)sulfamic acid methyl ester include:
- N,N-Bis(2-chloroethyl)amine
- N,N-Bis(2-chloroethyl)urea
- N,N-Bis(2-chloroethyl)phosphoramide
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89380-91-6 |
|---|---|
Molekularformel |
C5H11Cl2NO3S |
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
methyl N,N-bis(2-chloroethyl)sulfamate |
InChI |
InChI=1S/C5H11Cl2NO3S/c1-11-12(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
IDIFKMHWVJCSDX-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


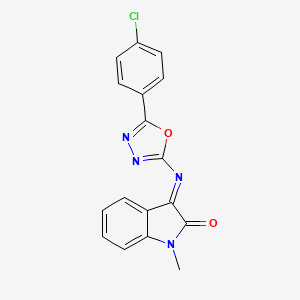

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

